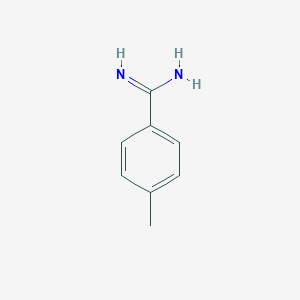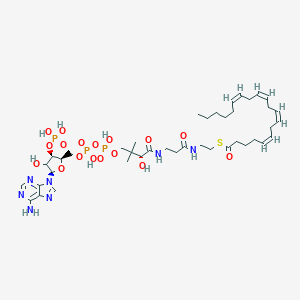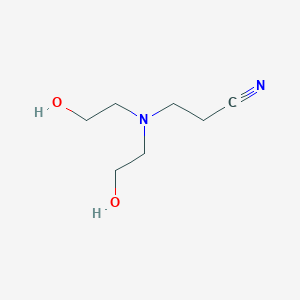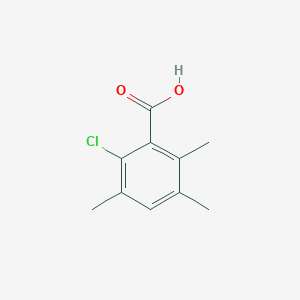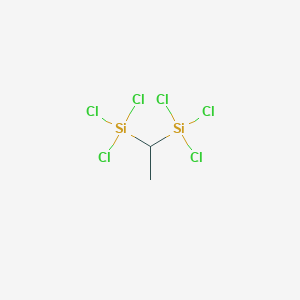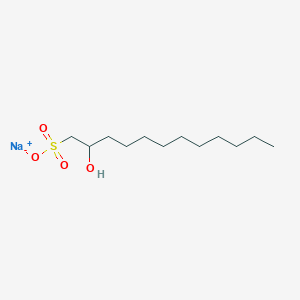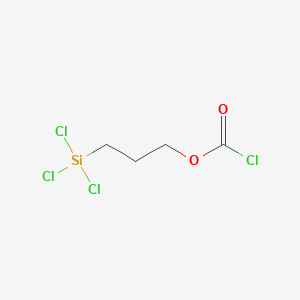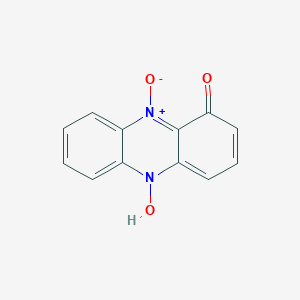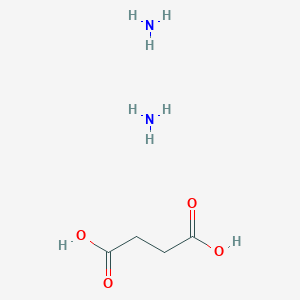
Triangulo-dodecacarbonyltriosmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triangulo-dodecacarbonyltriosmium (TDC) is an organometallic compound composed of three triosmium atoms and twelve carbon monoxide molecules. It is a stable, air-stable, and water-soluble compound that has a variety of applications in the fields of chemistry and biochemistry. It has been used in the synthesis of a variety of compounds, including bioactive molecules, and has been found to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
Activation and Maintenance of the Trinuclear Core
Triangulo-dodecacarbonyltriosmium, as part of the ruthenium and osmium dodecacarbonyls (M3(CO)12, M = Ru, Os), plays a critical role as precursors in the synthesis of low-valent ruthenium and osmium compounds. These compounds are widely utilized in cluster chemistry, where the integrity of the trinuclear core is of paramount importance. The replacement of two equatorial carbonyls with a bis(diphenylphosphino)methane (dppm) ligand in related complexes [M3(CO)10(μ-dppm)] has shown to both activate further carbonyl loss and maintain the trinuclear core's integrity. This unique property makes these compounds valuable for a broad range of applications in trinuclear cluster chemistry, emphasizing the importance of maintaining the core structure for developing new materials and catalytic processes (Kabir & Hogarth, 2009).
Catalytic Reduction of Amides to Amines
In catalysis, this compound has been used as a catalyst for the reduction of amides to amines using hydrosilanes. This process showcases the compound's utility in organic synthesis, providing an efficient pathway for producing amines, which are valuable in various chemical industries, including pharmaceuticals and agrochemicals. The catalytic activity of this compound underlines its potential for creating more efficient and sustainable chemical processes (Motoyama et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
Triosmium Dodecacarbonyl, also known as Triangulo-dodecacarbonyltriosmium, is a metal carbonyl cluster . It is an important precursor to organo-osmium compounds
Mode of Action
The compound consists of an equilateral triangle of Os atoms, each of which bears two axial and two equatorial CO ligands . Each of the three osmium centers has an octahedral structure with four CO ligands and the other two osmium atoms . The Os–Os bond distance is 2.88 Å (288 pm) . The compound is fluxional in solution, as indicated by 13C NMR measurements .
Biochemical Pathways
It’s known that many chemical reactions of os3(co)12 have been examined . Direct reactions of ligands with the cluster often lead to complex product distributions .
Pharmacokinetics
It’s known that the compound sublimes in vacuum .
Result of Action
It’s known that the compound can convert to more labile derivatives such as os3(co)11(mecn) and os3(co)10(mecn)2 using me3no as a decarbonylating agent .
Action Environment
It’s known that the compound is insoluble in water and slightly soluble in organic solvents .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Triangulo-dodecacarbonyltriosmium involves the reaction of Os3(CO)12 with a triazole ligand to form the desired compound.", "Starting Materials": ["Os3(CO)12", "Triazole ligand"], "Reaction": ["Step 1: Dissolve Os3(CO)12 in a suitable solvent, such as toluene or THF.", "Step 2: Add the triazole ligand to the solution and stir at room temperature for several hours.", "Step 3: Purify the resulting product by column chromatography or recrystallization to obtain Triangulo-dodecacarbonyltriosmium."] } | |
| 15696-40-9 | |
Formule moléculaire |
C12O12Os3 |
Poids moléculaire |
906.8 g/mol |
Nom IUPAC |
carbon monoxide;osmium |
InChI |
InChI=1S/12CO.3Os/c12*1-2;;; |
Clé InChI |
VUBLMKVEIPBYME-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Os].[Os].[Os] |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Os].[Os].[Os] |
| 15696-40-9 | |
Description physique |
Yellow powder; [Alfa Aesar MSDS] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


